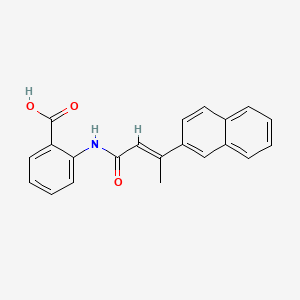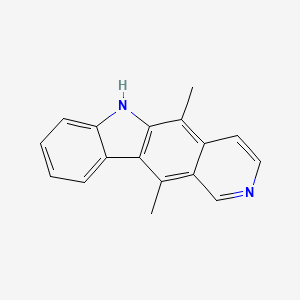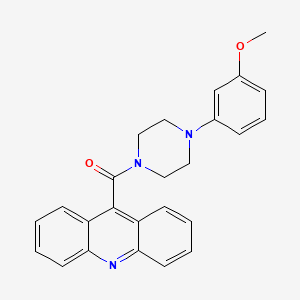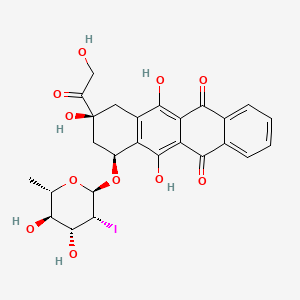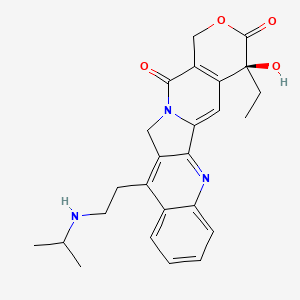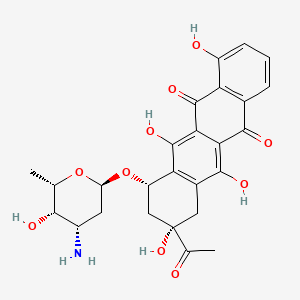![molecular formula C17H14BrF2N3O3S B1684289 N-(3-(5-ブロモ-1H-ピロロ[2,3-b]ピリジン-3-カルボニル)-2,4-ジフルオロフェニル)プロパン-1-スルホンアミド CAS No. 918504-27-5](/img/structure/B1684289.png)
N-(3-(5-ブロモ-1H-ピロロ[2,3-b]ピリジン-3-カルボニル)-2,4-ジフルオロフェニル)プロパン-1-スルホンアミド
概要
説明
“N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves targeting FGFRs, which play an essential role in various types of tumors . The specific synthesis process of “N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . The structure of the specific compound “N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” is not detailed in the available resources.科学的研究の応用
がん治療:B-RAF変異を標的にする
B-Raf IN 11: は、特にB-RAF変異を標的にするがん治療における可能性について主に調査されています。 この化合物は、メラノーマやその他の癌でよく見られる変異型B-RAFタンパク質の阻害に有望な結果を示しています 。この阻害は、腫瘍の増殖と増殖につながる下流のシグナル伝達経路を阻害することができます。
メラノーマ治療:薬剤耐性を克服する
メラノーマ治療では、既存のB-RAF阻害剤に対する耐性が大きな課題です。B-Raf IN 11 は、現在の薬物では標的にされていないまれなB-RAF挿入変異と効果的に相互作用することで、新しい治療法を提供する可能性があります 。これにより、より幅広いメラノーマ患者の標的療法の恩恵を拡大できる可能性があります。
線維芽細胞増殖因子受容体(FGFR)阻害
この化合物の誘導体である1H-ピロロ[2,3-b]ピリジンは、さまざまな種類の腫瘍において重要な役割を果たすFGFRの強力な阻害剤として同定されています 。FGFRを阻害することで、B-Raf IN 11 は、がん細胞の増殖と転移を防ぐために使用できます。
代謝性疾患:血糖値の管理
研究によると、B-Raf IN 11 と関連するピロロ[3,4-c]ピリジン誘導体は、血糖値の管理に役立つ可能性があります 。これは、糖尿病やその他の代謝性疾患などの疾患に対する潜在的な治療法につながる可能性があります。
プロテインキナーゼ阻害:幅広い抗癌活性
B-Raf IN 11: は、アザインドール系プロテインキナーゼ阻害剤の合成中間体として役立ちます 。これらの阻害剤は、がんの進行に関与するさまざまなキナーゼを標的にし、幅広い抗癌活性を示します。
構造生物情報学:創薬と標的療法
この化合物は、標的療法の設計と最適化のための構造生物情報学にも役立ちます 。B-Raf IN 11 とB-RAF変異との相互作用の分子モデリング研究は、より効果的ながん治療の開発に役立ちます。
作用機序
Target of Action
The primary target of B-Raf IN 11 is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in various biological processes, including tissue development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
B-Raf IN 11 interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . B-Raf IN 11 inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFR by B-Raf IN 11 affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various cellular processes such as cell proliferation, migration, and angiogenesis . By inhibiting FGFR, B-Raf IN 11 disrupts these pathways, leading to potential therapeutic effects in various types of cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that B-Raf IN 11 can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that B-Raf IN 11 has potent anti-cancer activity.
Safety and Hazards
The safety and hazards associated with the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid include acute oral toxicity and eye irritation . The specific safety and hazards of “N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” are not detailed in the available resources.
将来の方向性
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives involve their potential use in cancer therapy due to their potent activities against FGFR1, 2, and 3 . The specific future directions for “N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” are not detailed in the available resources.
特性
IUPAC Name |
N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGCDQPUZGXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475207 | |
| Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918504-27-5 | |
| Record name | N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EC 806-749-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


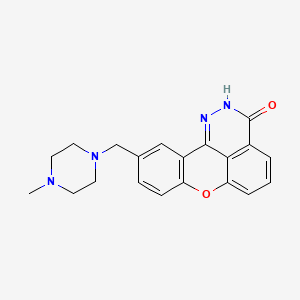
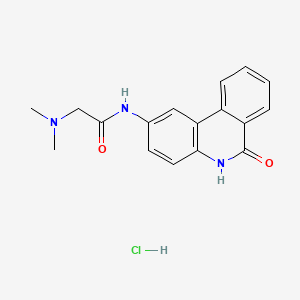
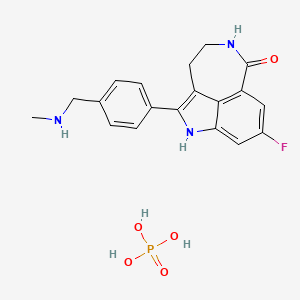

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)
